Santonin
Overview
Description
Santonin is a sesquiterpene lactone compound extracted from the flower buds of Artemisia cina and other Artemisia species . Historically, it was widely used as an anthelminthic drug to treat parasitic worm infections . This compound appears as colorless, prismatic crystals that turn yellow upon exposure to light . It is insoluble in cold water but soluble in alcohol, chloroform, and boiling water .
Mechanism of Action
Target of Action
Santonin primarily targets parasitic worms (helminths) . It has been used as an anthelmintic, a drug that kills parasitic worms or removes them from the body .
Mode of Action
This compound’s mode of action involves paralyzing the parasitic worms . This paralysis leads to the worms’ incoordination and loss of hold, allowing them to be passed out of the body . The mechanism is thought to involve an inhibitory effect on γ-GABA and an excitatory effect on cholinergic function .
Biochemical Pathways
It’s known that this compound can be converted to santonic acid (c15h20o4) via base-catalyzed hydrolysis followed by a multistep rearrangement process . This transformation might play a role in its anthelmintic action.
Biochemical Analysis
Biochemical Properties
Santonin has been known to interact with various enzymes and proteins, particularly those involved in the central nervous system . It has a significant impact on the biochemical reactions within the body, particularly those related to neural activity .
Cellular Effects
This compound has obvious central nervous system toxicity . A small amount can cause colour deficiency, and a large amount can cause epileptiform, excessive excitement turning into severe repression, and even coma .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses of this compound can be toxic and even lethal .
Transport and Distribution
It is known that it can have significant effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Santonin can be synthesized through various methods. One common method involves the extraction from Artemisia cina using lime water, followed by acidification and extraction with benzene . Another method includes the use of calcium salt and benzene extract methods .
Industrial Production Methods: In industrial settings, this compound is typically produced by extracting it from the flower buds of Artemisia cina using solvents like alcohol and chloroform . The process involves multiple steps, including extraction, purification, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Santonin undergoes various chemical reactions, including oxidation, reduction, and rearrangement reactions .
Common Reagents and Conditions:
Rearrangement: Acid-catalyzed rearrangement of this compound can lead to the formation of desmotropothis compound and other isomers.
Major Products:
Oxidation: Santonous acid and 1,4-dimethyl-2-naphthol.
Reduction: Various metabolites with altered properties.
Rearrangement: Desmotropothis compound and 6-epithis compound.
Scientific Research Applications
Santonin and its derivatives have been studied for their diverse bioactivities, including anti-cancer, immunomodulatory, anti-inflammatory, antioxidant, and anti-trichomonal properties . Notably, derivatives of alpha-santonin have shown promise against various cancer cell lines . Additionally, this compound has been used in the treatment of parasitic worm infections, although its use has declined due to toxicity concerns .
Comparison with Similar Compounds
- Artemisinin
- β-Santonin
- ψ-Santonin
Santonin’s unique combination of chemical properties and biological activities makes it a compound of significant interest in both historical and modern scientific research.
Properties
IUPAC Name |
(3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHDMGJURBVLLE-BOCCBSBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045312 | |
Record name | alpha-Santonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481-06-1 | |
Record name | (-)-Santonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Santonin [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | santonin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4900 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Santonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SANTONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VL8J38ERO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of santonin?
A1: While this compound's exact mechanism of action remains partially elucidated, research suggests that it disrupts neuromuscular function in parasites. [] This disruption leads to paralysis and eventual expulsion of the worms from the host. []
Q2: How does this compound's interaction with hydrogen sulfide influence its activity?
A2: Studies have shown that hydrogen sulfide can potentiate the paralytic effect of this compound on ascaris worms. [] This suggests that the compound, potentially through metabolic conversion in the host, might be responsible for the anthelmintic effects. []
Q3: Beyond its anthelmintic activity, what other biological effects has this compound demonstrated?
A3: this compound has been reported to possess anti-cancer properties, specifically against multi-drug resistant breast cancer cells. [] It induces apoptosis through mitochondrial pathways, activates caspases, and arrests the cell cycle. [] Additionally, this compound inhibits the Ras/Raf/MEK/ERK signaling pathway, further contributing to its anti-cancer potential. []
Q4: What is the molecular formula, weight, and key spectroscopic data for this compound?
A4: this compound has the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol. Spectroscopically, it exhibits characteristic peaks in nuclear magnetic resonance (NMR) and infrared (IR) spectra, allowing for its structural identification. Further details on specific NMR peaks and IR bands can be found in research literature.
Q5: How stable is this compound under various storage conditions?
A5: While detailed stability data under different conditions requires further investigation, this compound's isolation from natural sources and its formulation into various preparations suggest reasonable stability under controlled storage. [, ]
Q6: Have computational methods been employed to study this compound and its derivatives?
A6: Yes, computational chemistry, including ab initio and first-principles calculations, has been used to investigate this compound's photochemical reactions and the properties of its derivatives. [] These studies provide insights into reaction mechanisms, electronic structures, and potential applications.
Q7: How do structural modifications of this compound impact its biological activity?
A7: Research has shown that chemical modification of this compound can significantly alter its biological properties. For instance, while this compound itself doesn't induce differentiation of leukemia cells, a specific diacetoxy acetal derivative exhibits potent differentiation-inducing activity. [] This highlights the critical role of structural features in determining biological activity.
Q8: What is known about the relationship between the stereochemistry of this compound and its biological activity?
A8: Stereochemistry plays a crucial role in this compound's activity. α-santonin and β-santonin, two stereoisomers, demonstrate different biological activities. [] For instance, β-santonin exhibits a more pronounced antipyretic effect compared to α-santonin. [] This difference underscores the importance of stereochemical considerations in understanding and optimizing this compound's biological effects.
Q9: What formulation strategies have been explored to improve the stability or delivery of this compound?
A9: While traditional formulations often utilized this compound in simple forms, [, ] research is exploring more advanced delivery strategies for improved efficacy and reduced toxicity. [] Specific techniques employed require further investigation and depend on the targeted application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.